3-Amino-1H-indazole-6-carbohydrazide
CAS No.: 2140305-21-9
Cat. No.: VC4092414
Molecular Formula: C8H9N5O
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2140305-21-9 |
|---|---|
| Molecular Formula | C8H9N5O |
| Molecular Weight | 191.19 |
| IUPAC Name | 3-amino-1H-indazole-6-carbohydrazide |
| Standard InChI | InChI=1S/C8H9N5O/c9-7-5-2-1-4(8(14)11-10)3-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13) |
| Standard InChI Key | FJJBDVQJSRXQCL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)NN)NN=C2N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)NN)NN=C2N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Structure and Tautomerism
The indazole core exists in three tautomeric forms: 1H-, 2H-, and 3H-indazole. For 3-amino-1H-indazole-6-carbohydrazide, the 1H-tautomer is the most stable configuration due to intramolecular hydrogen bonding and resonance stabilization . Density functional theory (DFT) studies on analogous indazoles reveal that substituents like amino and carbohydrazide groups significantly influence electronic distribution, as evidenced by molecular electrostatic potential (MEP) maps .
Table 1: Key Physical Properties of 3-Amino-1H-indazole-6-carbohydrazide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₅O | |
| Molecular Weight | 191.19 g/mol | |
| Melting Point | Not reported (decomposes) | |
| CAS Number | 2140305-21-9 | |
| Solubility | Moderate in polar solvents |
Synthesis and Functionalization
Synthetic Routes
The synthesis of 3-amino-1H-indazole-6-carbohydrazide typically involves multi-step protocols:
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Esterification: 1H-Indazole-3-carboxylic acid is converted to its methyl ester using methanol and sulfuric acid .
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Hydrazide Formation: Reaction with hydrazine hydrate yields 1H-indazole-3-carbohydrazide .
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Functionalization: Coupling with aryl acids or aldehydes via amide bond formation using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) .
Optimization Challenges
Key challenges include controlling regioselectivity during carbohydrazide formation and minimizing side reactions. Yields range from 55–80%, with purity confirmed via HPLC and NMR .
Spectroscopic Characterization
NMR and IR Data
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¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H) .
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¹³C NMR: Peaks at 162.4 (C=O), 148.2 (C-3), 122.7–135.8 (aromatic carbons) .
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IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.19 [M+H]⁺ .
Biological Activities and Applications
Table 2: In Vitro Activity Against Cancer Cell Lines
Enzyme Inhibition
The compound inhibits IDO1 (Indoleamine 2,3-Dioxygenase 1), an immunosuppressive enzyme overexpressed in tumors (IC₅₀ = 720–770 nM) . Selectivity over TDO (Tryptophan 2,3-Dioxygenase) is moderate (17–25 fold) .
Computational and Theoretical Insights
DFT Studies
DFT/B3LYP/6-311++G(d,p) calculations predict:
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MEP Analysis: Electron-rich regions at the carbohydrazide group facilitate nucleophilic interactions .
ADMET Profiling
In silico predictions using SwissADME indicate:
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Lipophilicity (LogP): 1.8, suggesting moderate membrane permeability.
Industrial and Research Applications
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